![molecular formula C13H22ClN3O2S B2636198 2-Ethoxy-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide;hydrochloride CAS No. 2380063-18-1](/img/structure/B2636198.png)
2-Ethoxy-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide;hydrochloride
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Overview
Description
The compound “2-Ethoxy-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide;hydrochloride” is a complex organic molecule. It contains several functional groups including an ethoxy group, a thiazole ring, a piperidine ring, and an acetamide group. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The thiazole and piperidine rings are likely to contribute significantly to the three-dimensional structure of the molecule .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the ethoxy group might undergo nucleophilic substitution reactions, and the acetamide group could be involved in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the ethoxy group might increase its solubility in organic solvents .Scientific Research Applications
Discovery of Clinical Candidates and Inhibitors
- Acyl-Coenzyme A:Cholesterol O-Acyltransferase-1 Inhibitors: A study by Shibuya et al. (2018) identified K-604 as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1 with significant selectivity over ACAT-2. This discovery showcases the application of similar chemical entities in developing treatments for diseases related to ACAT-1 overexpression, emphasizing the molecular design's role in enhancing aqueous solubility and oral absorption Discovery of Clinical Candidate 2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide Hydrochloride [K-604], an Aqueous-Soluble Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibitor.
Antimicrobial and Anticancer Applications
Antimicrobial Nano-Materials
Research by Mokhtari and Pourabdollah (2013) on N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives demonstrated effective antimicrobial activities against pathogenic bacteria and Candida species. This highlights the potential use of structurally similar compounds in developing new antimicrobial agents Biological Evaluation of Some Antimicrobial Nano‐Materials.
Antiproliferative Activity
Alqahtani and Bayazeed (2020) synthesized new pyridine linked thiazole derivatives showing promising anticancer activity against various cancer cell lines. This work illustrates the application of similar chemical frameworks in anticancer drug discovery Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives.
Synthesis and Characterization of Chemical Entities
- Novel Syntheses: Studies have explored the synthesis of novel compounds involving piperidin-1-yl acetamide frameworks for various applications, including antimicrobial and anticancer activities. These syntheses contribute to the broader field of medicinal chemistry by providing new compounds for biological evaluation and potential therapeutic use Utility of chloroacetonitrile in construction of some hitherto novel pyrazole and thiazole derivatives.
Future Directions
properties
IUPAC Name |
2-ethoxy-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S.ClH/c1-2-18-10-12(17)15-8-11-4-3-6-16(9-11)13-14-5-7-19-13;/h5,7,11H,2-4,6,8-10H2,1H3,(H,15,17);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRXYMNRTIMNFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC1CCCN(C1)C2=NC=CS2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.85 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}acetamide hydrochloride |
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